2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine
Brand Name:
Vulcanchem
CAS No.:
15270-47-0
VCID:
VC21010413
InChI:
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3
SMILES:
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C
Molecular Formula:
C14H18F3N
Molecular Weight:
257.29 g/mol
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine
CAS No.: 15270-47-0
Cat. No.: VC21010413
Molecular Formula: C14H18F3N
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15270-47-0 |
|---|---|
| Molecular Formula | C14H18F3N |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | 2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
| Standard InChI Key | LBYGOKYMYRLVAO-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
| Canonical SMILES | CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator